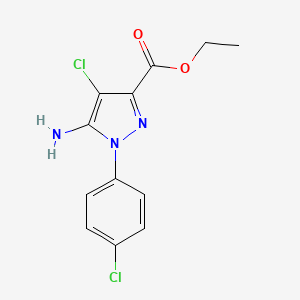![molecular formula C8H5BrF2N2 B12065393 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic organic compound with the molecular formula C6H3BrF2N. This compound is a pyridine derivative that has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromopicolinaldehyde.
Difluoromethylation: The difluoromethyl group is introduced using diethylaminosulfur trifluoride (DAST) as a reagent.
Purification: The reaction mixture is quenched with an aqueous sodium bicarbonate solution and extracted with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. detailed studies on its mechanism of action are limited .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride
- Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
- 2-(Difluoromethyl)-4-methyl-5-nitropyridine
- Ethyl 2-(difluoromethyl)nicotinate
- 2-(Difluoromethyl)pyridine-3-carboxylic acid
Uniqueness
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C8H5BrF2N2 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8,13H |
InChI-Schlüssel |
JWNUHKPTNFRYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-](/img/structure/B12065314.png)


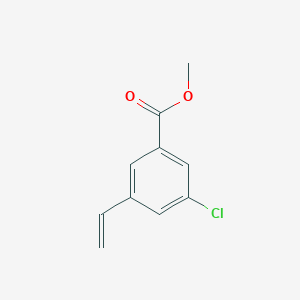


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
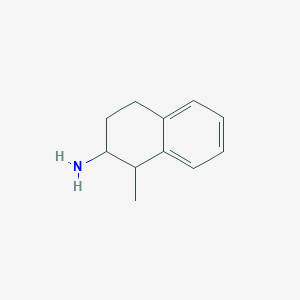
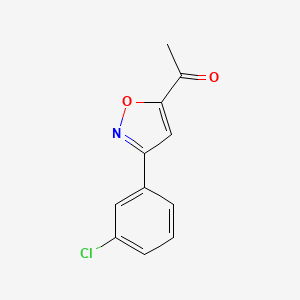
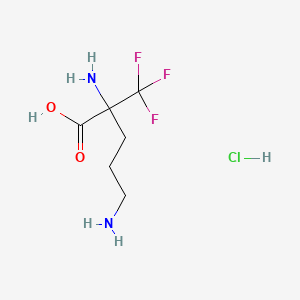

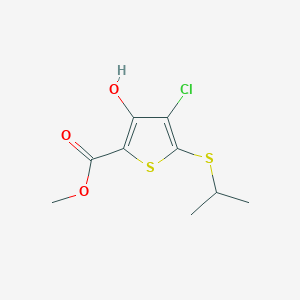
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)
